molecular formula C14H21NO3 B1614690 methyl 4-[2-(diethylamino)ethoxy]benzoate CAS No. 3483-96-3

methyl 4-[2-(diethylamino)ethoxy]benzoate

Cat. No.: B1614690
CAS No.: 3483-96-3
M. Wt: 251.32 g/mol
InChI Key: OCHYTARYRUQPFW-UHFFFAOYSA-N
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Description

Methyl 4-[2-(diethylamino)ethoxy]benzoate is an organic compound with the molecular formula C14H21NO3 It is a benzoate ester derivative, characterized by the presence of a diethylaminoethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(diethylamino)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the diethylaminoethoxy group. The reaction conditions often include:

    Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst.

    Etherification: The resulting methyl 4-hydroxybenzoate is then reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(diethylamino)ethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

Methyl 4-[2-(diethylamino)ethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of selective estrogen receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[2-(diethylamino)ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group can enhance the compound’s ability to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(dimethylamino)ethoxy]benzoate
  • Methyl 4-[2-(diethylamino)ethoxy]benzoate
  • Methyl 4-[2-(diisopropylamino)ethoxy]benzoate

Uniqueness

This compound is unique due to the presence of the diethylaminoethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.

Properties

CAS No.

3483-96-3

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl 4-[2-(diethylamino)ethoxy]benzoate

InChI

InChI=1S/C14H21NO3/c1-4-15(5-2)10-11-18-13-8-6-12(7-9-13)14(16)17-3/h6-9H,4-5,10-11H2,1-3H3

InChI Key

OCHYTARYRUQPFW-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)OC

Key on ui other cas no.

3483-96-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-hydroxybenzoate (15.21 g, 0.1 mol), anhydrous potassium carbonate (34.55 g, 0.25 mol), 2-chloro-N,N-diethylamine hydrochloride (25.81 g, 0.15 mol), potassium iodide (0.166 g, g, 0.001 mol) and acetone (75 ml) was heated under reflux for 10-9 h. On cooling, the solid was removed by filtration and the solvent was evaporated. The residue was dissolved in toluene (75 ml) and the solution was washed with sodium hydroxide solution (2% w/v, 30 ml) and deionized water (2×30 ml). Removal of the solvent afforded methyl 4-(2-diethylaminoethyloxy)benzoate as an oil which was dissolved in ethanol (50 ml) and added to a solution of sodium hydroxide (10.0 g, 0.2 mol) in water (50 ml). The mixture was heated under reflux for 2 h. The ethanol was removed in vacuo and the aqueous solution was acidified with hydrochloric acid (12N) at 5-6° C. The solid was collected, triturated with water (previously cooled to 5-6° C.), filtered and dried at 55-60° C. in vacuo and recrystallized from water to give 10. 4-(2-Diethylaminoethoxy)benzoic acid hydrochloride (10). M.p. 170-172° [lit.[22], m.p. 171-174°]. Yield: 73%. 1H NMR (D2O): 1.17-1.20 (t, 6H, 2×CH3), 3.13-3.24 (m, 4H, 2×CH2), 3.47-3.48 (t, 2H, OCH2CH2N), 4.26-4.28 (t, 2H, OCH2CH2N), 6.89-6.91 (d, 2H, aryl H), 7.80-7.82 (d, 2H, aryl H).
Quantity
15.21 g
Type
reactant
Reaction Step One
Quantity
34.55 g
Type
reactant
Reaction Step One
Quantity
25.81 g
Type
reactant
Reaction Step One
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

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